

physicochemical characteristics of 5-chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-thiophene-2-carboxylic acid

Cat. No.: B579866

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chlorothiophene-2-Carboxylic Acid

Introduction

5-Chlorothiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and other specialty chemicals.^{[1][2]} Notably, it is a key intermediate in the production of the anticoagulant drug Rivaroxaban.^{[1][3]} A thorough understanding of its physicochemical properties is paramount for researchers and professionals in drug development and chemical synthesis to ensure optimal reaction conditions, formulation, and biological application. This guide provides a comprehensive overview of the core physicochemical characteristics of 5-chlorothiophene-2-carboxylic acid, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of 5-chlorothiophene-2-carboxylic acid are summarized in the tables below for easy reference and comparison.

General and Physical Properties

Property	Value	Source
Molecular Formula	$C_5H_3ClO_2S$	[4]
Molecular Weight	162.59 g/mol	[4]
Appearance	White to gray to brown crystalline powder; Cream-yellow powder	[1][3]
Melting Point	154-158 °C	[3][5]
Boiling Point	287.0 ± 20.0 °C (Predicted)	[3][5]
Density	1.466 g/cm ³ (Predicted)	[3][5]

Chemical and Solubility Properties

Property	Value	Source
pKa	3.32 ± 0.10 (Predicted)	[1]
Solubility	DMSO: ≥ 100 mg/mL; Slightly soluble in Methanol	[2][6]
InChI Key	QZLSBOVWPHXCLT-UHFFFAOYSA-N	
CAS Number	24065-33-6	[3][5][7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 5-chlorothiophene-2-carboxylic acid are provided below.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid.[8]

- Apparatus: Melting point apparatus, capillary tubes, thermometer.[9][10]

- Procedure:
 - A small, dry sample of 5-chlorothiophene-2-carboxylic acid is finely powdered.
 - The powdered sample is packed into a capillary tube to a height of 1-2 mm.[9]
 - The capillary tube is placed in a melting point apparatus, and the temperature is raised at a controlled rate.[10][11]
 - The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting point range.[8] For pure substances, this range is typically narrow.[8]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[12]

- Apparatus: Calibrated pH meter, magnetic stirrer, burette, beaker.[13]
- Procedure:
 - A solution of 5-chlorothiophene-2-carboxylic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
 - The solution is placed in a beaker with a magnetic stir bar, and a calibrated pH electrode is immersed in the solution.[13]
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[13]
 - The pH of the solution is recorded after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[12]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[14]

- Apparatus: Conical flasks, constant temperature shaker bath, analytical balance, filtration system, and a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).
- Procedure:
 - An excess amount of solid 5-chlorothiophene-2-carboxylic acid is added to a flask containing a known volume of the solvent (e.g., water, buffer at a specific pH).
 - The flask is sealed and agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-48 hours).
 - The resulting suspension is filtered to remove the undissolved solid.
 - The concentration of 5-chlorothiophene-2-carboxylic acid in the clear, saturated filtrate is determined using a validated analytical method.[15]
 - This concentration represents the solubility of the compound in that solvent at the specified temperature.[16]

Spectroscopic Analysis

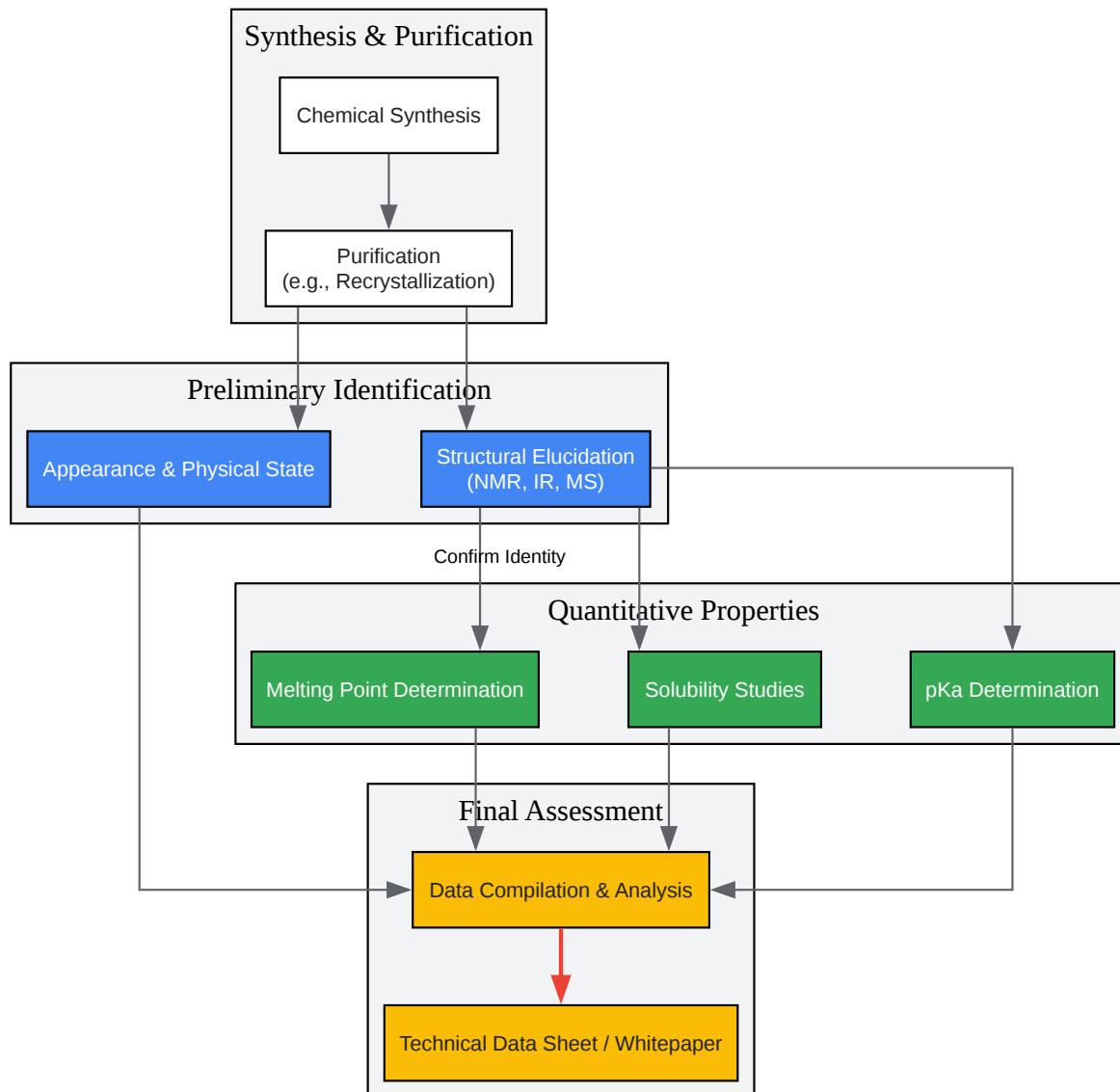
NMR spectroscopy provides detailed information about the molecular structure of a compound. [17]

- Apparatus: NMR spectrometer, NMR tubes, deuterated solvents.[18]
- Procedure:
 - A small amount (typically 5-20 mg for ^1H NMR) of 5-chlorothiophene-2-carboxylic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean NMR tube. [18][19]

- The NMR tube is placed into the spectrometer's magnet.[19]
- The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.[18]
- A series of radiofrequency pulses are applied, and the resulting signals from the ^1H and ^{13}C nuclei are detected.
- The resulting spectrum provides information on the chemical environment of each nucleus, allowing for structural elucidation.

IR spectroscopy is used to identify the functional groups present in a molecule.

- Apparatus: FTIR (Fourier-Transform Infrared) spectrometer.
- Procedure:
 - A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast from a solution.
 - The sample is placed in the path of an infrared beam.
 - The spectrometer measures the absorption of infrared radiation at various wavenumbers.
 - The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in 5-chlorothiophene-2-carboxylic acid, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C-Cl stretch. The NIST WebBook provides an example IR spectrum for this compound.[20]


Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.[21][22]

- Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).[23]
- Procedure:

- A sample of 5-chlorothiophene-2-carboxylic acid is introduced into the mass spectrometer.
- The sample molecules are ionized in the ion source.[21][24]
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[24]
- A detector records the abundance of ions at each m/z value.
- The resulting mass spectrum will show a peak corresponding to the molecular ion $[M]^+$ or $[M-H]^-$, confirming the molecular weight of 162.59 g/mol . Fragmentation patterns can also provide structural information.[24] PubChem provides mass spectral data for 5-chlorothiophene-2-carboxylic acid.[4]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound such as 5-chlorothiophene-2-carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chlorothiophene-2-carboxylic acid CAS#: 24065-33-6 [m.chemicalbook.com]
- 2. sandoopharma.com [sandoopharma.com]
- 3. 5-chlorothiophene-2-carboxylic acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]
- 4. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. solubility experimental methods.pptx [slideshare.net]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 19. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 20. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 21. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [physicochemical characteristics of 5-chlorothiophene-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b579866#physicochemical-characteristics-of-5-chlorothiophene-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com